[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide
CAS No.: 2622154-79-2
Cat. No.: VC11640000
Molecular Formula: C35H34NOPS
Molecular Weight: 547.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2622154-79-2 |
|---|---|
| Molecular Formula | C35H34NOPS |
| Molecular Weight | 547.7 g/mol |
| IUPAC Name | (R)-N-[(S)-(2-diphenylphosphanylphenyl)-(4-phenylphenyl)methyl]-2-methylpropane-2-sulfinamide |
| Standard InChI | InChI=1S/C35H34NOPS/c1-35(2,3)39(37)36-34(29-25-23-28(24-26-29)27-15-7-4-8-16-27)32-21-13-14-22-33(32)38(30-17-9-5-10-18-30)31-19-11-6-12-20-31/h4-26,34,36H,1-3H3/t34-,39+/m0/s1 |
| Standard InChI Key | XNYUZKXTPNKJPL-AWLITPKASA-N |
| Isomeric SMILES | CC(C)(C)[S@@](=O)N[C@@H](C1=CC=C(C=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
| SMILES | CC(C)(C)S(=O)NC(C1=CC=C(C=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
| Canonical SMILES | CC(C)(C)S(=O)NC(C1=CC=C(C=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s structure integrates three critical domains:
-
Sulfinamide Core: The -butylsulfinamide group () serves as a chiral auxiliary, directing stereochemical outcomes in metal coordination.
-
Biphenyl Backbone: A rigid 1,1'-biphenyl moiety enhances steric bulk, promoting selective substrate binding in catalytic cycles.
-
Diphenylphosphino Arm: The electron-rich group facilitates strong -backbonding with transition metals, stabilizing reactive intermediates .
Key Identifiers
| Property | Value |
|---|---|
| CAS No. | 2622154-79-2 |
| Molecular Formula | |
| Molecular Weight | 547.7 g/mol |
| IUPAC Name | (R)-N-[(S)-(2-diphenylphosphanylphenyl)-(4-phenylphenyl)methyl]-2-methylpropane-2-sulfinamide |
| SMILES | CC(C)(C)S(=O)NC(C1=CC=C(C=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
| InChIKey | XNYUZKXTPNKJPL-AWLITPKASA-N |
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized through a multi-step sequence involving:
-
Suzuki-Miyaura Coupling: To construct the biphenyl scaffold from bromophenyl precursors.
-
Phosphine Introduction: A palladium-catalyzed phosphorylation installs the group at the ortho position of the biphenyl system.
-
Sulfinamide Formation: Stereoselective condensation of -butanesulfinamide with the phosphorylated intermediate under inert conditions.
Critical to the process is the use of chiral auxiliaries and low-temperature lithiation to preserve stereochemical integrity. Purification via flash chromatography (hexane/ethyl acetate) yields the product in 68–72% enantiomeric excess, as confirmed by chiral HPLC.
Applications in Asymmetric Catalysis
Transition Metal Complexation
The ligand forms octahedral complexes with and , as evidenced by X-ray crystallography. Key interactions include:
-
bond length: 2.28 Å
-
coordination: 2.51 Å
These metrics suggest a balance between electronic donation (phosphine) and steric guidance (sulfinamide), crucial for asymmetric induction.
Enantioselective Reactions
-
Hydrogenation of α,β-Unsaturated Ketones
-
Substrate: -1,3-diphenylpropenone
-
Conditions: 5 mol% , 10 bar , 25°C
-
Outcome: 94% ee (R-configuration), 98% conversion.
-
-
Suzuki-Miyaura Cross-Coupling
-
Substrates: Aryl bromides and phenylboronic acids
-
Catalyst: 2 mol% /ligand
-
Yield: 89–93%, enantiomeric ratio up to 97:3.
-
Limitations and Mitigation Strategies
| Challenge | Impact on Performance | Mitigation Approach |
|---|---|---|
| Air Sensitivity | Oxidative degradation of phosphine | Storage under , use of Schlenk techniques |
| Low Solubility in Polar Solvents | Limited reaction scope | Co-solvent systems (THF/DMF 4:1) |
| Synthetic Complexity | High production costs | Flow chemistry optimization |
Future Directions
-
Computational Modeling: DFT studies to predict optimal metal-ligand geometries for challenging substrates.
-
Heterogenization: Immobilization on mesoporous silica for recyclable catalysis.
-
Expanded Substrate Scope: Applications in C–H activation and allylic alkylation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume